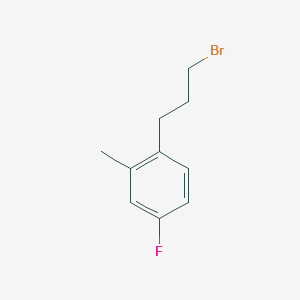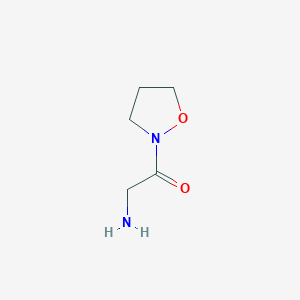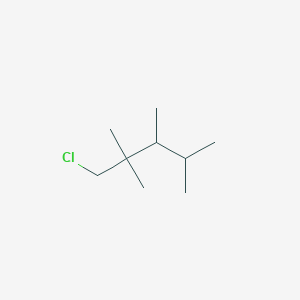
1-Chloro-2,2,3,4-tetramethylpentane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-2,2,3,4-tetramethylpentane is an organic compound with the molecular formula C9H19Cl It is a chlorinated derivative of tetramethylpentane, characterized by the presence of a chlorine atom attached to the first carbon of the pentane chain
准备方法
Synthetic Routes and Reaction Conditions
1-Chloro-2,2,3,4-tetramethylpentane can be synthesized through the chlorination of 2,2,3,4-tetramethylpentane. The reaction typically involves the use of chlorine gas (Cl2) in the presence of ultraviolet light or heat to initiate the free radical chlorination process. The reaction proceeds through three main steps: initiation, propagation, and termination .
Initiation: The chlorine molecule dissociates into two chlorine radicals under the influence of UV light or heat.
Propagation: The chlorine radical abstracts a hydrogen atom from 2,2,3,4-tetramethylpentane, forming a carbon radical. This carbon radical then reacts with another chlorine molecule to form this compound and another chlorine radical.
Termination: The reaction is terminated when two radicals combine to form a stable molecule.
Industrial Production Methods
Industrial production of this compound follows similar principles but is scaled up to accommodate larger quantities. The process involves continuous flow reactors where chlorine gas and 2,2,3,4-tetramethylpentane are introduced, and the reaction is maintained under controlled conditions of temperature and pressure to ensure optimal yield and purity.
化学反应分析
Types of Reactions
1-Chloro-2,2,3,4-tetramethylpentane primarily undergoes substitution reactions due to the presence of the chlorine atom. These reactions include nucleophilic substitution (SN1 and SN2) and elimination reactions (E1 and E2).
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles such as hydroxide ions (OH-), cyanide ions (CN-), and ammonia (NH3) can replace the chlorine atom in this compound. The reaction conditions vary depending on the nucleophile and the desired product.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) can induce elimination reactions, leading to the formation of alkenes.
Major Products Formed
Substitution Reactions: The major products include alcohols, nitriles, and amines, depending on the nucleophile used.
Elimination Reactions: The major products are alkenes, such as 2,2,3,4-tetramethyl-1-pentene.
科学研究应用
1-Chloro-2,2,3,4-tetramethylpentane has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: While not directly used in biological studies, its derivatives can be explored for potential biological activity.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of 1-chloro-2,2,3,4-tetramethylpentane in chemical reactions involves the formation of a carbon-chlorine bond, which can be cleaved under appropriate conditions to form reactive intermediates such as carbocations or radicals. These intermediates then participate in further chemical transformations, leading to the formation of various products .
相似化合物的比较
1-Chloro-2,2,3,4-tetramethylpentane can be compared with other chlorinated alkanes such as:
- 1-Chloro-2,2,4,4-tetramethylpentane
- 3-Chloro-2,2,4,4-tetramethylpentane
- 2-Chloro-2,3,4,4-tetramethylpentane
Uniqueness
The unique structure of this compound, with the chlorine atom attached to the first carbon, imparts distinct reactivity compared to its isomers. This positional difference influences the compound’s chemical behavior, making it suitable for specific applications where other isomers may not be as effective .
属性
分子式 |
C9H19Cl |
|---|---|
分子量 |
162.70 g/mol |
IUPAC 名称 |
1-chloro-2,2,3,4-tetramethylpentane |
InChI |
InChI=1S/C9H19Cl/c1-7(2)8(3)9(4,5)6-10/h7-8H,6H2,1-5H3 |
InChI 键 |
QHZDQQMXRONGBE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C)C(C)(C)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


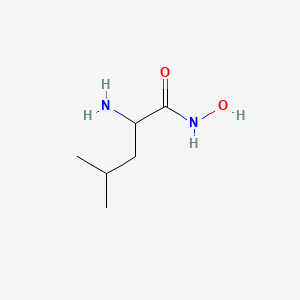
![3-[(Morpholin-4-yl)methyl]azepane](/img/structure/B13173970.png)
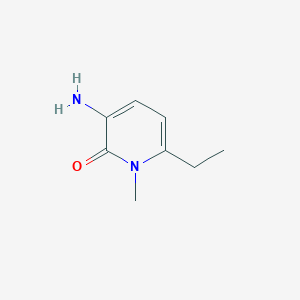
![N-[(Azepan-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B13173981.png)

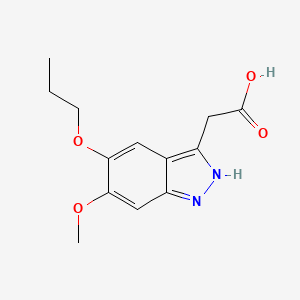
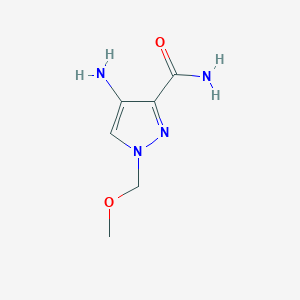
![2-{5-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine](/img/structure/B13173998.png)
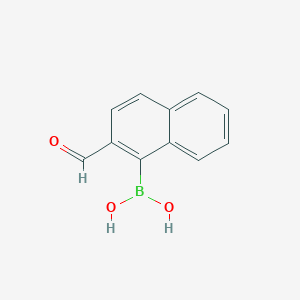
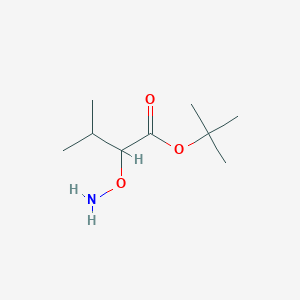
![5-[(Dimethylamino)methyl]-N,N-diethyl-1H-1,2,4-triazol-3-amine](/img/structure/B13174010.png)

